4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound characterized by its fused thiazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an anticoagulant and in other therapeutic areas.
This compound belongs to the class of thiazolo-pyridine derivatives. It is often synthesized as a key intermediate in the production of various bioactive molecules, including inhibitors of coagulation factor Xa, which plays a crucial role in blood clotting processes. The compound has been studied for its biological activity and structural properties, making it a subject of interest in both organic synthesis and pharmacology.
The synthesis of 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine typically involves several methods:
The molecular formula for 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is . It features a bicyclic structure where the thiazole ring is fused to a pyridine ring. The compound exhibits a unique three-dimensional conformation that influences its interaction with biological targets.
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine participates in various chemical reactions:
The mechanism of action for compounds derived from 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine primarily involves their role as inhibitors of coagulation factor Xa. This inhibition disrupts the coagulation cascade leading to an anticoagulant effect:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of synthesized compounds .
The primary applications of 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine derivatives include:
The discovery of 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine represents a pivotal advancement in heterocyclic chemistry, emerging prominently in the mid-1980s through innovative synthetic methodologies. A seminal patent (CA1244827A) detailed its preparation via cyclization reactions involving 3-chloro-1-ethoxycarbonyl-4-piperidone and thioformamide, establishing a scalable route to this bicyclic scaffold [6]. This synthetic breakthrough enabled systematic exploration of its chemical space, with early research focusing on N-substituted derivatives like 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (CAS# 94391-50-1), which demonstrated enhanced stability and drug-like properties [5] [8].
Structurally, this scaffold features a thiazole ring fused to a partially saturated pyridine ring, conferring unique physicochemical and electronic properties. Key characteristics include:
Structural Evolution Highlights:
Year | Development | Significance |
---|---|---|
1986 | Patent CA1244827A granted | First scalable synthesis via piperidone-thioformamide cyclization [6] |
1990s | 5-Methyl derivative synthesis (CAS# 94391-50-1) | Improved metabolic stability and bioavailability [5] [8] |
2000s | Hydrochloride salt development (CAS# 1628445-23-7) | Enhanced crystallinity for pharmaceutical processing [3] [7] |
This architectural complexity allows the core to serve as a bioisostere for purines and other nitrogen-rich heterocycles, facilitating its integration into diverse pharmacophores [4].
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine exemplifies a "privileged scaffold" due to its versatile target engagement capacity across therapeutic areas. Its molecular architecture confers three-dimensional complementarity to multiple enzyme active sites and receptor domains, enabling high-affinity interactions with minimal structural optimization.
Key Therapeutic Applications:
Table 1: Factor Xa Inhibition by Select Derivatives [2]
Compound | R¹ Group | Anti-fXa IC₅₀ (nM) | Ex Vivo Activity |
---|---|---|---|
3a | H | 60 | Moderate |
3b | Methyl | 20 | High |
3c | Carbamoyl | 25 | High (oral) |
3d | Methyl-carbamoyl | 30 | High (oral) |
Oncology Applications: Structural analogs like 2-phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS# 374824-28-9) demonstrate anticancer potential through kinase modulation. The phenyl substitution at C2 enables π-stacking interactions with ATP-binding sites in kinases like c-KIT, showing IC₅₀ values of 5–20 μM in preliminary screens [4].
Neuropathic Pain Management: Though direct studies are limited, closely related tetrahydro-pyrazolo[4,3-c]pyridines exhibit multi-target efficacy (TNF-α inhibition ≈86% at 100 mg/kg; CB₁ IC₅₀ = 49.6 nM), suggesting the isosteric thiazolo variant holds similar promise [9].
Synthetic Versatility: The scaffold accommodates diverse substituents while retaining core geometry, as illustrated by:
Table 2: Impact of Substituents on Drug-like Properties [4] [5] [8]
Position | Substituent | Effect on Properties | Biological Outcome |
---|---|---|---|
C2 | Phenyl | ↑ Lipophilicity (LogP ≈3.0) | Enhanced kinase inhibition [4] |
C2 | Carboxamide | ↑ H-bond capacity | Factor Xa selectivity [2] |
C5/C7 | Methyl | ↑ Metabolic stability | Improved oral exposure [5] [8] |
C2 | Amino (e.g., VC2272331) | ↑ Polarity | Anticoagulant activity [10] |
This adaptability underpins its privileged status, enabling rapid generation of structure-activity relationships (SAR) across target classes while maintaining favorable pharmacokinetic profiles—a hallmark of scaffolds with enduring drug discovery value [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7